(R,R,R)-Triglycidyl Isocyanurate
Overview
Description
(R,R,R)-Triglycidyl Isocyanurate is a chemical compound with the molecular formula C12H15N3O6. It is a white to almost white powder or crystalline substance with a melting point of approximately 106°C . This compound is known for its high purity and specific optical rotation properties .
Mechanism of Action
Target of Action
(R,R,R)-Triglycidyl Isocyanurate, also known as beta-Triglycidyl isocyanurate, is primarily used in the production of polyurethane coatings . The primary targets of this compound are the components involved in the formation of polyurethane, such as hexamethylene diisocyanate (HDI) and bis(isocyanatomethyl) cyclohexane (ADI) .
Mode of Action
The compound interacts with its targets through a process known as cyclotrimerization . This process involves the reaction of the isocyanurate with the polyurethane components, leading to the formation of a thermostable triazinic ring . This ring structure contributes to the flame retardant properties of the resulting polyurethane .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis of polyurethane . The cyclotrimerization process leads to the formation of isocyanurate rings, which are then incorporated into the polyurethane structure . The resulting polyurethane has enhanced stability and increased thermal resistance .
Pharmacokinetics
It’s important to note that the compound’s properties, such as its reactivity and stability, play a crucial role in its effectiveness in the production of polyurethane .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the properties of the resulting polyurethane. The incorporation of the isocyanurate rings into the polyurethane structure enhances the material’s thermal stability and flame retardant properties . Additionally, the coatings from ADI/HDI hybrid isocyanurate possess higher distinctness of image .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the efficiency of the cyclotrimerization process . Furthermore, the stability and efficacy of the resulting polyurethane can be influenced by factors such as exposure to heat and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
(R,R,R)-Triglycidyl Isocyanurate can be synthesized through the trimerization of isocyanate prepolymers. This involves the reaction between an excess of isocyanate and long-chain polyols, or via in situ synthesis with isocyanates, polyols, and chain extenders in the presence of a trimerization catalyst . The reaction conditions typically involve solvent-free environments to ensure high thermal stability and mechanical strength of the resulting product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of 4,4’-methylene diphenyl diisocyanate (4,4’-MDI) and mono-isocyanates. The mono-isocyanate is synthesized via the reaction between 4,4’-MDI and 2-ethyl-1-hexanol . This method allows for the large-scale production of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(R,R,R)-Triglycidyl Isocyanurate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides, while reduction reactions may yield alcohols .
Scientific Research Applications
(R,R,R)-Triglycidyl Isocyanurate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Triglycidyl Isocyanurate: A similar compound with slight variations in its chemical structure and properties.
Triallyl Isocyanurate: Another related compound used as an electrolyte additive in lithium-ion batteries.
Uniqueness
(R,R,R)-Triglycidyl Isocyanurate is unique due to its specific optical rotation properties and high purity, which make it suitable for specialized applications in various fields . Its ability to form highly stable and mechanically strong polymeric structures sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3,5-tris[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPZKGBUJRBPGC-IWSPIJDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020203 | |
Record name | beta-Triglycidyl isocyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59653-74-6, 240408-78-0 | |
Record name | rel-1,3,5-Tris[(2R)-2-oxiranylmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59653-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Triglycidyl isocyanurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triglycidyl isocyanurate, (R,R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Triglycidyl isocyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tris[(2S and 2R)-2,3-epoxypropyl]-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[(2R)-2-oxiranylmethyl]-, rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R,R,R)-Triglycidyl Isocyanurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987C8AU5FW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BST1K2Z9WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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